molecular formula C9H20Cl2N2O B1392865 N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride CAS No. 1269053-84-0

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

Cat. No. B1392865
M. Wt: 243.17 g/mol
InChI Key: BJBJDEMBSULYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride (DMPA-D) is a synthetic compound that has been widely used in scientific research applications including biochemical and physiological studies. DMPA-D is a derivative of the natural compound piperidine and is a highly lipophilic molecule that is soluble in both water and organic solvents. DMPA-D has been used for a variety of applications in the laboratory, including as an inhibitor of enzymes, a reagent for the synthesis of peptides, and as a probe for the study of the structure and function of proteins and other macromolecules.

Scientific Research Applications

Potential as Pesticides

  • A study presents X-ray powder diffraction characterization of N-derivatives of certain compounds, including variants of acetamides, which are potential pesticides. This suggests a possible application of N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride in the field of pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial Properties

  • The antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species are highlighted in a study. The research indicates these compounds' potential effectiveness against fungi, hinting at a possible use of N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Antibacterial Activity

  • Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores shows their antibacterial potential. This suggests that N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride might have similar applications in combating bacterial infections (Iqbal et al., 2017).

Pharmacological Profile

  • A study focuses on the pharmacological profile of an N-(2,6-dichlorophenyl) acetamide compound, providing a framework for understanding similar compounds. This could imply potential pharmacological applications for N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride in medical research (Déciga-Campos et al., 2016).

Cryopreservation

  • A study on dimethyl-acetamide as a cryoprotectant for rainbow trout spermatozoa suggests the potential of acetamide derivatives, including N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride, in cryopreservation applications (Mcniven, Gallant, & Richardson, 1993).

properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJDEMBSULYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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